Milrinone-d3
Overview
Description
Milrinone-d3 is a deuterated form of milrinone, a phosphodiesterase 3 inhibitor used primarily as a pulmonary vasodilator and inotropic agent in the treatment of heart failure. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of milrinone due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of milrinone involves the reaction of 1-(4-pyridyl)-2-acetone with alpha-(substituted methylene) cyanoacetamide under alkaline conditions. This reaction is typically carried out by heating the reactants, resulting in the formation of milrinone . The preparation method for Milrinone-d3 would involve the use of deuterated reagents to incorporate deuterium atoms into the final product.
Industrial Production Methods
The industrial production of milrinone follows a similar synthetic route but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents in the industrial production of this compound would require additional steps to ensure the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Milrinone-d3, like milrinone, undergoes various chemical reactions, including:
Oxidation: Milrinone can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert milrinone to its reduced forms.
Substitution: Milrinone can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of milrinone can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Milrinone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of milrinone in the body.
Pharmacodynamic Studies: Researchers use this compound to investigate the effects of milrinone on various physiological processes.
Biological Research: this compound is used in studies involving cardiac function and vascular relaxation.
Medical Research: The compound is used to explore new therapeutic applications and to understand the mechanisms of action of milrinone.
Industrial Applications: this compound is used in the development of new formulations and drug delivery systems.
Mechanism of Action
Milrinone-d3, like milrinone, exerts its effects by inhibiting phosphodiesterase 3. This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased activation of protein kinase A (PKA). PKA phosphorylates various components within heart cells, enhancing contractility and promoting vasodilation . The molecular targets and pathways involved include the β-adrenergic signaling pathway and the cAMP-PKA signaling cascade.
Comparison with Similar Compounds
Milrinone-d3 can be compared with other phosphodiesterase inhibitors, such as:
Amrinone: Another bipyridine derivative with similar inotropic and vasodilatory effects.
Dobutamine: A sympathomimetic amine used in the treatment of heart failure, which acts through β-adrenergic receptors.
Enoximone: A phosphodiesterase inhibitor with similar therapeutic applications.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic and pharmacodynamic studies. This labeling allows for precise tracking and analysis of the compound in biological systems, providing valuable insights into its behavior and effects.
Properties
IUPAC Name |
2-oxo-5-pyridin-4-yl-6-(trideuteriomethyl)-1H-pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)/i1D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRHRDRVRGEVNW-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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